2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine is a heterocyclic compound that features both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with pyridine and pyrazine rings, such as:
Uniqueness
2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine is unique due to the presence of the ethanesulfonyl group, which may confer specific chemical reactivity and biological activity not observed in other similar compounds .
Properties
Molecular Formula |
C12H13N3O3S |
---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-(3-ethylsulfonylpyridin-2-yl)-5-methoxypyrazine |
InChI |
InChI=1S/C12H13N3O3S/c1-3-19(16,17)10-5-4-6-13-12(10)9-7-15-11(18-2)8-14-9/h4-8H,3H2,1-2H3 |
InChI Key |
YDESHRXQOAJTAR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)C2=CN=C(C=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.